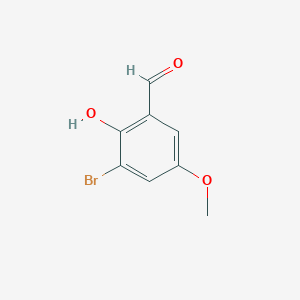

3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKYCQDKAAGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352843 | |

| Record name | 3-bromo-2-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50343-02-7 | |

| Record name | 3-bromo-2-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the aromatic compound 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS No. 50343-02-7). It details its chemical and physical characteristics, safety and handling guidelines, and explores its synthetic pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications of this molecule. It is important to note that while data for related isomers is available, specific experimental data on the biological activity and associated signaling pathways for this compound is not extensively documented in publicly accessible literature.

Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a formyl group.[1] These functional groups contribute to its reactivity and potential for further chemical modifications, making it a molecule of interest for synthetic chemistry.[1] The hydroxyl group can act as a hydrogen bond donor, which may influence its solubility in polar solvents and its interaction with biological targets.[1] The methoxy group, being an electron-donating group, can affect the electronic properties of the aromatic ring.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-bromo-5-methoxysalicylaldehyde | PubChem[2] |

| CAS Number | 50343-02-7 | PubChem[2] |

| Molecular Formula | C₈H₇BrO₃ | PubChem[2] |

| Molecular Weight | 231.04 g/mol | PubChem[2] |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)O)C=O | PubChem[2] |

| InChI Key | BSLKYCQDKAAGGV-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents | CymitQuimica[1] |

Spectral Data

Definitive, experimentally validated spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The information found often pertains to its isomers. Researchers should perform their own spectral analysis for confirmation.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily available literature. However, general synthetic strategies for related brominated hydroxybenzaldehydes can provide a logical starting point for its preparation. One plausible approach is the bromination of a suitable precursor.

Conceptual Synthetic Workflow

A potential synthesis could involve the selective bromination of 2-hydroxy-5-methoxybenzaldehyde. The directing effects of the hydroxyl and methoxy groups would be a key consideration in achieving the desired regioselectivity.

Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and the signaling pathways modulated by this compound.

It is crucial to distinguish this compound from its structural relatives for which biological data is available. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , a compound isolated from marine red algae, has been shown to possess antioxidant, anti-inflammatory, and cytoprotective properties.[3][4] Studies on BDB have demonstrated its ability to modulate signaling pathways such as the NF-κB and MAPK pathways in the context of inflammation in keratinocytes.[3] However, these findings cannot be directly extrapolated to this compound due to the differences in their chemical structures, specifically the position and nature of the substituents on the benzene ring.

The absence of a second hydroxyl group and the different substitution pattern in this compound would likely result in distinct physicochemical properties and, consequently, different biological activities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335 | May cause respiratory irritation |

Source: PubChem[2]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

First Aid Measures

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a halogenated aromatic aldehyde with potential as a building block in organic synthesis. While its fundamental chemical identity is well-established, there is a notable absence of comprehensive experimental data regarding its physical properties, spectral characteristics, and biological activities. Future research is required to elucidate these properties to fully understand the potential applications of this compound, particularly in the fields of medicinal chemistry and drug discovery. The information available for its isomers and related compounds, while informative, should be treated with caution and not be directly attributed to this compound.

References

- 1. CAS 50343-02-7: this compound [cymitquimica.com]

- 2. This compound | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

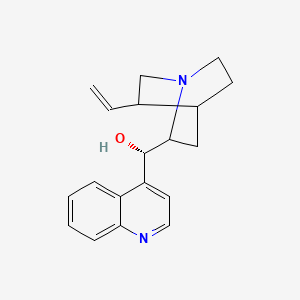

3-Bromo-2-hydroxy-5-methoxybenzaldehyde structure and chemical formula C8H7BrO3.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (C₈H₇BrO₃), a halogenated phenolic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, a probable synthesis protocol, and its potential biological activities, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a formyl (aldehyde) group. Its chemical structure is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇BrO₃ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 50343-02-7 | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| SMILES | COC1=CC(=C(C(=C1)Br)O)C=O | [1][2] |

| InChIKey | BSLKYCQDKAAGGV-UHFFFAOYSA-N | [2] |

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: GHS Classification |

Synthesis Protocol

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Acetate (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Ice

Procedure:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, dropping funnel, and a condenser, suspend 2-hydroxy-5-methoxybenzaldehyde in dichloromethane.

-

Add anhydrous sodium acetate to the suspension.

-

Heat the mixture to 35-40 °C with stirring until the starting material is completely dissolved.

-

Slowly add a solution of liquid bromine in glacial acetic acid dropwise via the dropping funnel. Maintain the reaction temperature between 35-38 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 35 °C overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0-5 °C in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

-

Dry the resulting solid under vacuum at room temperature to obtain this compound.

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Biological Activity and Potential Applications in Drug Development

While direct biological studies on this compound are limited in the available literature, extensive research on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), provides strong indications of its potential bioactivity.[6][7][8][9][10] Bromophenols isolated from marine sources have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and cytoprotective activities.[9]

The primary mechanism of action for the cytoprotective effects of 3-BDB is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .[6] This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2/HO-1 Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 3-BDB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage caused by reactive oxygen species (ROS).[6]

Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by this compound, leading to cytoprotection.

Potential Applications:

-

Dermatology and Cosmetics: Given the evidence of related compounds protecting skin cells from oxidative damage induced by UV radiation and particulate matter, this compound could be investigated as a potential ingredient in sunscreens and anti-pollution skincare products.[7][8]

-

Anti-inflammatory Drugs: The Nrf2 pathway is closely linked to the regulation of inflammation. Therefore, this compound could serve as a lead structure for the development of novel anti-inflammatory agents.

-

Neuroprotective Agents: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Nrf2 activators are being explored as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.

-

Cancer Research: While some bromophenols have shown anticancer activities, the role of Nrf2 in cancer is complex and context-dependent. Further research would be needed to elucidate any potential anticancer effects of this specific compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for applications in drug discovery and materials science. Its structural similarity to biologically active bromophenols suggests that it may possess valuable antioxidant and cytoprotective properties, likely mediated through the Nrf2 signaling pathway. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. This in-depth guide serves as a valuable resource for researchers and professionals seeking to explore the therapeutic and synthetic potential of this promising compound.

References

- 1. This compound | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (50343-02-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and as a building block for more complex molecules. This document details its chemical identity, physicochemical properties, and a representative experimental protocol for its synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and procurement.

-

IUPAC Name : this compound[1]

-

Synonyms :

-

CAS Number : 50343-02-7

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Melting Point | 108-110 °C | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the bromination of 2-hydroxy-5-methoxybenzaldehyde. The following is a representative experimental protocol.

Experimental Protocol: Bromination of 2-hydroxy-5-methoxybenzaldehyde

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Sodium acetate anhydrous

-

Bromine

-

Glacial acetic acid

-

Dichloromethane

-

Water

Procedure:

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde (20.0 g, 131 mmol) in glacial acetic acid (600 mL), add sodium acetate anhydrous (17.1 g, 209 mmol).[4]

-

To this mixture, add bromine (8.69 mL, 169 mmol).[4]

-

Stir the resulting mixture at room temperature for 1 hour.[4]

-

Concentrate the reaction mixture under reduced pressure.[4]

-

Dissolve the residue in dichloromethane (1 L).[4]

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Applications

While this compound is a valuable synthetic intermediate, its specific biological activities are not extensively documented in publicly available literature. However, structurally related brominated phenolic compounds have been noted for their potential antioxidant and enzyme inhibition properties. For instance, some brominated compounds engage in free radical reactions and can influence various cellular processes.[5]

This compound serves as a precursor in the synthesis of more complex molecules that may have therapeutic applications. For example, it has been used in the synthesis of benzofuran derivatives investigated as potential enzyme inhibitors. Its structural features, including the hydroxyl and aldehyde groups, make it a versatile scaffold for the development of novel compounds in drug discovery programs. The presence of the bromine atom also provides a handle for further chemical modifications through cross-coupling reactions.

Logical Relationships in Synthetic Utility

The utility of this compound in drug development and organic synthesis stems from the reactivity of its functional groups. The logical relationship between its structure and its application as a synthetic intermediate is outlined in the diagram below.

References

- 1. This compound | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 50343-02-7: this compound [cymitquimica.com]

- 3. This compound CAS#: 50343-02-7 [amp.chemicalbook.com]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | 861668-41-9 | Benchchem [benchchem.com]

In-Depth Technical Guide: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS Number: 50343-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. This document consolidates available data on its physicochemical properties, synthesis, and potential for further investigation.

Core Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50343-02-7 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-5-methoxysalicylaldehyde | N/A |

| Melting Point | 108 °C | N/A |

| Appearance | Pale yellow solid | N/A |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | N/A |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source |

| InChI | InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | [1] |

| InChIKey | BSLKYCQDKAAGGV-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(=C(C(=C1)Br)O)C=O | [1] |

Spectroscopic Data

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (H₂O)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C | 195.4 (CHO), 150.9 (C-O), 149.3 (C-O), 126.1 (C-H), 121.3 (C-Br), 120.8 (C-H), 111.1 (C-C), 56.3 (O-CH₃) |

| ¹H | 11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, J=2.4 Hz, 1H), 7.18 (d, J=2.4 Hz, 1H), 3.92 (s, 3H, OCH₃) |

Note: These are predicted values and should be confirmed by experimental data.

Synthesis and Experimental Protocols

A definitive, published experimental protocol specifically for the synthesis of this compound is not currently available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the regioselective bromination of a suitable precursor.

Proposed Synthetic Pathway:

A potential synthetic route could start from 3-hydroxy-5-methoxybenzaldehyde. The challenge in this synthesis is to achieve regioselective bromination at the C3 position, ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects will influence the final position of bromination.

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations for Bromination:

-

Starting Material: High-purity 3-hydroxy-5-methoxybenzaldehyde would be the ideal starting material.[2]

-

Brominating Agent: N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or dichloromethane are common reagents for electrophilic aromatic bromination.[3]

-

Catalyst: A Lewis acid catalyst may be required to facilitate the reaction, although the activated nature of the ring might make it unnecessary.

-

Reaction Conditions: The reaction temperature would need to be carefully controlled to prevent the formation of poly-brominated byproducts. Reactions are typically run at or below room temperature.

-

Work-up and Purification: The reaction would likely be quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification by column chromatography or recrystallization.

Biological and Pharmacological Context

Currently, there is a lack of specific studies detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of substituted benzaldehydes is known to possess a wide range of biological activities.

Potential Areas of Interest for Drug Discovery:

-

Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been reported to exhibit antimicrobial and antifungal properties.[4] The presence of the bromine atom and the specific substitution pattern on the aromatic ring of the title compound could modulate this activity.

-

Cytotoxic and Anticancer Potential: Certain substituted benzaldehydes have been evaluated for their cytotoxic activity against various cancer cell lines.[5] The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents are critical for their biological effects.[5]

-

Enzyme Inhibition: Benzimidazole derivatives, which can be synthesized from aldehydes, have shown activity as inhibitors for enzymes implicated in diseases like Alzheimer's.[6] This suggests that this compound could serve as a scaffold for the synthesis of novel enzyme inhibitors.

Given the lack of direct biological data, an initial research workflow for this compound would involve a series of screening assays.

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with established physical properties but limited documented biological and synthetic data. The provided information on related compounds suggests that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological activity profile. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. This compound | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 5314561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehyde derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities. Among these, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde serves as a key precursor for synthesizing novel compounds with potential therapeutic applications. The strategic placement of the bromo, hydroxyl, and methoxy groups on the benzene ring provides a unique electronic and steric profile, making its derivatives, particularly Schiff bases and their metal complexes, promising candidates for investigation. While direct and extensive research on the biological activities of this compound derivatives is still emerging, studies on its isomers and structurally related analogs have revealed significant potential in anticancer, antimicrobial, and antioxidant domains. This technical guide consolidates the available data on these related compounds to forecast the potential biological activities of this compound derivatives, providing a foundation for future research and development.

Anticancer Activity

Schiff base derivatives of substituted salicylaldehydes and their metal complexes have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Quantitative Data on Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of Schiff base metal complexes derived from structurally similar bromo- and methoxy-substituted salicylaldehydes, as well as a chalcone derivative.

Table 1: Cytotoxicity of Schiff Base Metal Complexes Against Human Cancer Cell Lines

| Compound/Complex | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Ligand HL1 * | Hep-G2 (Liver) | > 50 | [1] |

| MCF-7 (Breast) | > 50 | [1] | |

| [Cr(L1)Cl₂(H₂O)₂] | Hep-G2 (Liver) | 12.0 ± 0.5 | [1] |

| MCF-7 (Breast) | 15.0 ± 0.9 | [1] | |

| [Fe(L1)Cl₂(H₂O)₂] | Hep-G2 (Liver) | 7.0 ± 0.4 | [1] |

| MCF-7 (Breast) | 8.0 ± 0.5 | [1] | |

| Ligand HL2 ** | Hep-G2 (Liver) | > 50 | [1] |

| MCF-7 (Breast) | > 50 | [1] | |

| [Cr(L2)Cl₂(H₂O)₂] | Hep-G2 (Liver) | 10.0 ± 0.6 | [1] |

| MCF-7 (Breast) | 13.0 ± 0.7 | [1] | |

| [Mn(L2)Cl(H₂O)₃] | Hep-G2 (Liver) | 2.6 ± 0.11 | [1] |

| MCF-7 (Breast) | 3.0 ± 0.2 | [1] | |

| Cisplatin (Standard) | Hep-G2 (Liver) | 4.0 ± 0.3 | [1] |

| MCF-7 (Breast) | 4.0 ± 0.3 | [1] |

*HL1: 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol **HL2: 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol

Table 2: Cytotoxicity of a Chalcone Derivative

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 | [2] |

| Doxorubicin (Standard) | MCF-7 (Breast) | 10.61 | [2] |

Antimicrobial Activity

The presence of halogen and hydroxyl groups on the benzaldehyde ring is often associated with antimicrobial properties. Derivatives such as Schiff bases can exhibit enhanced activity, which can be further potentiated by complexation with metal ions.

Quantitative Data on Structurally Related Compounds

The following table presents the antimicrobial activity of benzamide derivatives of a structurally related compound, 5-bromo-2-hydroxybenzaldehyde.

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Bromo-2-hydroxy-benzamide Derivatives

| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) | Reference |

| Ethyl Ester | 2.5 | 5.0 | 2.5 | [3] |

| Hydrazide | 5.0 | 5.0 | 5.0 | [3] |

| Hydrazone | 2.5 | 2.5 | 2.5 | [3] |

Antioxidant Activity

The phenolic hydroxyl group in the core structure of this compound suggests that its derivatives may possess antioxidant capabilities by acting as free radical scavengers.

Quantitative Data on Structurally Related Compounds

Table 4: Antioxidant Activity of Standard Compounds

| Compound | DPPH Radical Scavenging Assay IC₅₀ (µg/mL) | Reference |

| Butylated Hydroxytoluene (BHT) | 29.8 ± 1.2 | [4] |

| Ascorbic Acid | 5.2 ± 0.3 | [4] |

| Trolox | 8.5 ± 0.7 | [4] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. The following are protocols for key bioassays.

Synthesis of Schiff Base Derivatives

A general method for synthesizing Schiff base derivatives from this compound involves a condensation reaction with a primary amine.

-

Materials : this compound, primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalyst).

-

Procedure :

-

Dissolve 0.01 moles of this compound in 20 mL of absolute ethanol in a round bottom flask.

-

Add 0.01 moles of the primary amine to this solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

-

Preparation of Test Compounds : Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

-

Serial Dilutions : Perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation : Inoculate each well with the microbial suspension. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[4]

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture : Add various concentrations of the test compound to the DPPH solution.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of the solution at 517 nm. A control containing only DPPH and methanol is also measured.

-

Calculation of Scavenging Activity : The percentage of radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

EC₅₀ Determination : The effective concentration of the compound that scavenges 50% of the DPPH radicals (EC₅₀) is determined by plotting the scavenging percentage against the compound concentration.[5]

Visualizations

Proposed Signaling Pathway for Anticancer Activity

Derivatives of hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and death.

Caption: Proposed apoptotic pathway induced by benzaldehyde derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow from the synthesis of this compound derivatives to their biological evaluation.

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Outlook

The derivatives of this compound represent a promising class of compounds for the development of novel therapeutic agents. Based on the biological activities of its isomers and structurally related analogs, it is plausible that these derivatives will exhibit significant anticancer, antimicrobial, and antioxidant properties. The data presented in this guide, compiled from studies on closely related molecules, provides a strong rationale for the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Future research should focus on synthesizing a variety of derivatives, such as Schiff bases, hydrazones, and their metal complexes, and systematically screening them against a panel of cancer cell lines and microbial strains. Further investigations into their mechanisms of action, structure-activity relationships (SAR), and in vivo efficacy are warranted to unlock their full therapeutic potential.

References

- 1. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Evolving Landscape of Benzaldehyde Derivatives: A Scientific Review of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a member of the versatile benzaldehyde family of compounds. While direct research on this specific molecule is nascent, this paper synthesizes available data on its chemical properties and draws upon extensive research into structurally analogous compounds to forecast its potential therapeutic applications and mechanisms of action. This in-depth analysis is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical and Safety Profile

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1] Its chemical structure, characterized by the presence of bromo, hydroxyl, and methoxy functional groups on the benzaldehyde scaffold, suggests a potential for diverse biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇BrO₃ | PubChem[1] |

| Molecular Weight | 231.04 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)O)C=O | PubChem[1] |

| InChI Key | BSLKYCQDKAAGGV-UHFFFAOYSA-N | PubChem[1] |

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard precautionary measures should be observed during handling.

Synthesis and Characterization

The synthesis of specifically this compound is not extensively detailed in the available literature. However, the synthesis of its isomers and related compounds provides a likely pathway. For instance, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde involves the bromination of o-vanillin to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde as an intermediate, which is then methylated.[2] Challenges in separating isomers, such as a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde, have been noted, suggesting that regioselectivity during bromination can be a critical factor.[3]

A general synthetic approach would likely involve the bromination of a corresponding 2-hydroxy-5-methoxybenzaldehyde precursor. The purification of the desired isomer might require chromatographic techniques.

Projected Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, extensive research on the closely related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , isolated from the red alga Polysiphonia morrowii, provides a strong predictive framework for its potential therapeutic effects.[4]

Anti-inflammatory and Cytoprotective Effects

BDB has demonstrated significant anti-inflammatory and cytoprotective properties in human keratinocytes.[4] It has been shown to suppress inflammation stimulated by TNF-α/IFN-γ by modulating key signaling pathways.[4]

-

NF-κB Pathway: BDB treatment has been observed to suppress the phosphorylation of cytosolic IκBα and the nuclear translocation of NF-κB p65 in a dose-dependent manner.[4] This inhibition of the NF-κB pathway leads to a downregulation of pro-inflammatory cytokines.

-

MAPK Pathway: The compound effectively reduces the phosphorylation of key members of the MAPK superfamily, including ERK, p38, and JNK, in stimulated keratinocytes.[4]

-

Nrf2/HO-1 Pathway: BDB has also been shown to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway.[5] This is achieved through the induced phosphorylation of ERK and Akt, which in turn leads to the upregulation of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the cellular antioxidant defense.[5]

References

- 1. This compound | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Aldehyde Functional Group: A Technical Guide to Characteristics and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and a side chain, is a cornerstone of organic chemistry. Its unique electronic structure imparts a high degree of reactivity, making it a pivotal intermediate in numerous synthetic pathways and a key player in various biological processes. This technical guide provides an in-depth exploration of the core characteristics and diverse reactivity of aldehydes, tailored for professionals in research and drug development.

Core Structural and Physicochemical Characteristics

The reactivity of the aldehyde functional group is a direct consequence of its structure and electronic properties. The carbonyl group (C=O) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The carbon-oxygen double bond is composed of one sigma (σ) and one pi (π) bond.

The significant difference in electronegativity between carbon and oxygen leads to a highly polarized double bond, with the oxygen atom bearing a partial negative charge (δ-) and the carbonyl carbon a partial positive charge (δ+). This inherent polarity is the primary driver of aldehyde reactivity, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Quantitative structural and spectroscopic data for the aldehyde functional group are summarized below for easy reference and comparison.

Table 1: Structural and Spectroscopic Data for the Aldehyde Functional Group

| Parameter | Typical Value | Notes |

| Bond Lengths | ||

| C=O | ~122 pm | Shorter and stronger than a C-O single bond. |

| C-H (formyl) | ~110 pm | |

| Bond Angles | ||

| O=C-H | ~120° | Consistent with sp² hybridization.[1] |

| R-C=O | ~120° | |

| Spectroscopy | ||

| IR: C=O Stretch | 1740-1720 cm⁻¹ (Saturated) | Strong, sharp absorption. Conjugation shifts to lower wavenumbers (1710-1685 cm⁻¹).[2][3][4][5] |

| IR: C-H Stretch (formyl) | 2830-2695 cm⁻¹ | Often appears as a pair of weak to medium bands.[2] |

| ¹H NMR: -CHO Proton | 9.5 - 10.5 ppm | Highly deshielded due to the anisotropy of the carbonyl group.[6][7][8][9] |

| ¹³C NMR: C=O Carbon | 190 - 220 ppm | Significantly downfield shift due to deshielding.[10][11][12][13][14] |

| Acidity | ||

| pKa of α-Hydrogen | ~17 (for acetaldehyde) | Significantly more acidic than alkanes due to enolate stabilization. |

Key Reactivity Patterns

The electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens are the two main factors governing the reactivity of aldehydes. They readily undergo a variety of transformations, making them versatile building blocks in organic synthesis.

Nucleophilic Addition Reactions

This is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group.

Common Nucleophilic Additions:

-

Hydration: Addition of water to form gem-diols.

-

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals, which are useful as protecting groups for the carbonyl functionality.

-

Cyanohydrin Formation: Addition of hydrogen cyanide to form cyanohydrins.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes with high regioselectivity.

Oxidation and Reduction

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including mild ones. This ease of oxidation is a key feature that distinguishes them from ketones. Conversely, aldehydes are easily reduced to primary alcohols.

Reactions at the α-Carbon: Enolate Formation

The α-hydrogens of aldehydes are acidic (pKa ≈ 17-20) due to the resonance stabilization of the resulting conjugate base, the enolate anion. Enolates are potent nucleophiles and are central to several important carbon-carbon bond-forming reactions.

Key Reactions Involving Enolates:

-

Aldol Condensation: Dimerization of an aldehyde (or reaction with another carbonyl compound) to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde.

-

Claisen-Schmidt Condensation: A crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.

Role in Drug Development and Biological Systems

Aldehydes are not only important synthetic intermediates but also play crucial roles in biological systems and drug development.

-

Pharmaceutical Synthesis: The reactivity of the aldehyde group makes it a valuable handle for the synthesis of complex active pharmaceutical ingredients (APIs). It can be readily transformed into other functional groups such as alcohols, carboxylic acids, and amines, which are common motifs in drug molecules.[4]

-

Biological Signaling and Toxicity: Endogenously produced aldehydes, often arising from lipid peroxidation, are important signaling molecules.[15][16] For instance, 4-hydroxynonenal (HNE) is a well-studied lipid peroxidation product that can modulate various signaling pathways, including those involved in inflammation and oxidative stress.[17] However, at high concentrations, these reactive aldehydes can be toxic, forming adducts with proteins and DNA.[15][18][19][20]

-

Enzymatic Regulation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[21][22] These enzymes play a critical role in detoxifying both endogenous and exogenous aldehydes and are involved in various cellular processes, including retinoic acid signaling.[1][23][24]

Signaling Pathway of Lipid Peroxidation-Derived Aldehydes

Reactive oxygen species (ROS) can initiate the peroxidation of polyunsaturated fatty acids in cell membranes, leading to the formation of reactive aldehydes like 4-hydroxynonenal (HNE). HNE can then act as a signaling molecule, modulating the activity of various proteins and transcription factors.

Detailed Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and manipulation of aldehydes in a research setting. Below are methodologies for key reactions involving aldehydes.

Oxidation: Tollens' Test (Silver Mirror Test)

This classical test is a qualitative method to distinguish aldehydes from ketones. Aldehydes are oxidized to the corresponding carboxylate, while the silver-ammonia complex is reduced to metallic silver, forming a mirror on the inside of the test tube.

Experimental Workflow:

Methodology:

-

Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate (AgNO₃) solution. Add one drop of 10% sodium hydroxide (NaOH) solution to form a brown precipitate of silver(I) oxide (Ag₂O). Add concentrated aqueous ammonia (NH₄OH) dropwise, with shaking, until the brown precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding an excess of ammonia.[25][26]

-

Reaction: Add 2-3 drops of the aldehyde sample to the freshly prepared Tollens' reagent.

-

Observation: Gently warm the mixture in a water bath at about 60°C for a few minutes. The formation of a silver mirror on the inner surface of the test tube, or a black precipitate of silver, indicates a positive test for an aldehyde.[27][28][29]

Reduction of an Aldehyde using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Cool the flask in an ice bath to 0-5°C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude primary alcohol.

-

Purification: Purify the product by column chromatography or recrystallization, if necessary.

Aldol Condensation: Synthesis of Dibenzalacetone

This is an example of a crossed or Claisen-Schmidt condensation reaction between an aromatic aldehyde (benzaldehyde) and a ketone (acetone) in the presence of a base.

Methodology:

-

Reactant Solution: In a 125-mL Erlenmeyer flask, combine 2.0 mL of benzaldehyde and 0.75 mL of acetone. Add 15 mL of 95% ethanol and swirl to mix.[30][31][32][33][34][35][36][37][38]

-

Base Solution: In a separate flask, prepare a solution of 2.0 g of sodium hydroxide (NaOH) in 20 mL of water. Cool this solution to room temperature.

-

Reaction: While stirring the aldehyde-ketone solution, slowly add half of the NaOH solution. A yellow precipitate should form. Continue stirring for 15 minutes.

-

Completion: Add the remaining NaOH solution and continue to stir vigorously for another 15-30 minutes.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product thoroughly with cold water to remove any residual NaOH. Then, wash with a small amount of cold 95% ethanol.

-

Purification: Recrystallize the crude dibenzalacetone from hot ethanol to obtain a purified product. Dry the crystals, determine the yield, and characterize by melting point and spectroscopy.

This guide provides a foundational understanding of the aldehyde functional group, its characteristics, and its diverse reactivity. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. A thorough comprehension of aldehyde chemistry is indispensable for the innovative design and efficient synthesis of novel molecular entities.

References

- 1. ALDH2 - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Common Chemical Shift Values [aris.gusc.lv]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]

- 17. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]

- 21. ALDH2 in autophagy and cell death: molecular mechanisms and implications for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bioengineer.org [bioengineer.org]

- 25. microbenotes.com [microbenotes.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. O630: Identification of Aldehydes – Tollen's Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 28. Tollens' Test for Aldehydes | Department of Chemistry | University of Washington [chem.washington.edu]

- 29. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]

- 30. community.wvu.edu [community.wvu.edu]

- 31. Organic Syntheses Procedure [orgsyn.org]

- 32. studylib.net [studylib.net]

- 33. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 34. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]

- 35. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 36. webassign.net [webassign.net]

- 37. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 38. cerritos.edu [cerritos.edu]

Understanding the electrophilic substitution on the benzene ring.

An In-Depth Technical Guide to Electrophilic Substitution on the Benzene Ring

Abstract

Electrophilic Aromatic Substitution (SEAr) is a cornerstone of organic chemistry, providing a fundamental pathway for the functionalization of aromatic systems. This technical guide offers a detailed examination of the core principles governing SEAr reactions on the benzene ring. It elucidates the reaction mechanism, the critical role of the sigma complex intermediate, and the thermodynamics that drive the process. A quantitative analysis of substituent effects on both reaction rate and regioselectivity is presented, supported by tabulated data. Furthermore, this document provides detailed, replicable experimental protocols for key SEAr reactions, intended for researchers, scientists, and professionals in drug development.

The Core Mechanism of Electrophilic Aromatic Substitution (SEAr)

The SEAr mechanism is a two-step process.[1] The first, and rate-determining, step involves the attack of the electron-rich π system of the benzene ring on a strong electrophile (E+).[2][3] This disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][4][5] In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex, which restores the stable aromatic system and yields the substituted product.[2][5]

The general mechanism can be visualized as follows:

Energy Profile of the SEAr Reaction

The reaction proceeds through a high-energy intermediate (the sigma complex), which is preceded and followed by transition states. The first step, the formation of the sigma complex, is endergonic and has a high activation energy due to the loss of aromaticity, making it the rate-determining step.[2] The second step, the deprotonation, is exergonic and has a low activation energy as it restores the highly stable aromatic ring.[2][5]

Common Electrophilic Aromatic Substitution Reactions

Several key reactions functionalize benzene rings via the SEAr mechanism. The primary difference between them is the method used to generate the specific strong electrophile required for the reaction.[3]

-

Halogenation: Benzene reacts with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to form bromobenzene or chlorobenzene.[6] The catalyst polarizes the halogen molecule to create a sufficiently strong electrophile.

-

Nitration: The electrophile is the nitronium ion (NO₂⁺), which is generated by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[7] This reaction is fundamental for synthesizing nitroaromatics, which are precursors to anilines.

-

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring. It is achieved by treating benzene with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃).[7] The electrophile is typically SO₃. This reaction is notably reversible.[7]

-

Friedel-Crafts Alkylation: An alkyl group is added to the benzene ring using an alkyl halide and a Lewis acid catalyst like AlCl₃.[7] The reaction proceeds via a carbocation electrophile, which is prone to rearrangement.

-

Friedel-Crafts Acylation: An acyl group (-COR) is introduced using an acyl halide or acid anhydride with a Lewis acid catalyst (e.g., AlCl₃).[8] The electrophile is a resonance-stabilized acylium ion, which is not susceptible to rearrangement.[9]

Quantitative Analysis of Substituent Effects

Substituents already present on the benzene ring profoundly influence the rate and regioselectivity of subsequent electrophilic substitution reactions. They are broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing.[4][10]

-

Activating Groups: These groups donate electron density to the ring, stabilizing the sigma complex and increasing the reaction rate compared to benzene.[4][10] Examples include -OH, -NH₂, -OR, and alkyl groups (-R). All activating groups are ortho, para-directors.[11][12]

-

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the sigma complex and decreasing the reaction rate.[4][10] Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR, -CO₂H). Most deactivating groups are meta-directors.[10][11]

-

Halogens: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their electron-donating resonance effect, which stabilizes the sigma complex for ortho and para attack.[10][11]

Data on Relative Rates and Isomer Distribution

The following tables summarize quantitative data from the nitration of various monosubstituted benzenes, demonstrating the effects of different substituents on reaction rate and product isomer distribution.

Table 1: Relative Rates of Nitration for Substituted Benzenes

| Substituent (C₆H₅-Y) | Y | Relative Rate (Benzene = 1) | Classification |

|---|---|---|---|

| Phenol | -OH | 1000 | Strongly Activating |

| Toluene | -CH₃ | 25 | Activating |

| Benzene | -H | 1 | Reference |

| Chlorobenzene | -Cl | 0.033 | Deactivating |

| Ethyl Benzoate | -CO₂Et | 0.003 | Deactivating |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

(Data compiled from various sources for illustrative purposes)

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes [13][14][15]

| Compound | % Ortho | % Meta | % Para | Directing Effect |

|---|---|---|---|---|

| Toluene (-CH₃) | 59 | 4 | 37 | ortho, para |

| tert-Butylbenzene (-C(CH₃)₃) | 16 | 8 | 75 | ortho, para (steric hindrance at ortho)[13] |

| Anisole (-OCH₃) | ~10 | trace | ~90 | ortho, para[13] |

| Chlorobenzene (-Cl) | 30 | 1 | 69 | ortho, para |

| Ethyl Benzoate (-CO₂Et) | 22 | 73 | 5 | meta[13] |

| Nitrobenzene (-NO₂) | 6 | 93 | 1 | meta |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common SEAr reactions, adapted from established laboratory procedures.[8][16][17]

Protocol: Nitration of Methyl Benzoate[16][17][18][19]

This procedure describes the synthesis of methyl 3-nitrobenzoate. The ester group (-CO₂CH₃) is a deactivating, meta-director.[18]

Materials:

-

Methyl benzoate (e.g., 2.0 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (e.g., 4.0 mL + 1.5 mL)

-

Concentrated Nitric Acid (HNO₃) (e.g., 1.5 mL)

-

Crushed Ice

-

Distilled Water

-

Methanol or Ethanol (for recrystallization)

-

Conical flasks, beakers, dropping pipette, ice bath, suction filtration apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a dry test tube, carefully add 1.5 mL of concentrated H₂SO₄ to 1.5 mL of concentrated HNO₃. Cool this mixture in an ice-water bath.[16]

-

Reaction Setup: Place 2.0 g of methyl benzoate into a 50 mL conical flask. Slowly add 4.0 mL of concentrated H₂SO₄ while swirling. Cool this mixture in an ice bath to below 15°C.[17][18]

-

Addition of Nitrating Mixture: Using a dropping pipette, add the cold nitrating mixture to the methyl benzoate solution very slowly over approximately 15 minutes.[16][17] Maintain the temperature of the reaction mixture below 15°C throughout the addition by keeping it in the ice bath.[17]

-

Reaction Completion: Once the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[16][17]

-

Product Isolation: Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker.[16] Stir until the ice melts. A solid precipitate of methyl 3-nitrobenzoate will form.

-

Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the crude product with two portions of cold water, followed by two small portions of ice-cold methanol to remove residual acids and byproducts.[17][19]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[16][19]

-

Characterization: Dry the purified product and determine its mass, percent yield, and melting point. Confirm its identity using techniques like IR or NMR spectroscopy.[19]

Protocol: Friedel-Crafts Acylation of Anisole[8][20]

This procedure describes the acylation of anisole (methoxybenzene) with propionyl chloride to form methoxypropiophenone. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director.

Materials:

-

Anisole (e.g., 0.43 mL, 4.6 mmol)

-

Propionyl chloride (e.g., 0.41 mL, 4.6 mmol)

-

Anhydrous Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) (e.g., 0.66 g, 4.0 mmol)

-

Dichloromethane (CH₂Cl₂)

-

5% aq. NaOH solution

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round bottom flask, Claisen adapter, separatory funnel, stir bar

Procedure:

-

Reaction Setup: To a 25 mL round bottom flask containing a stir bar, add FeCl₃ (0.66 g) and 6 mL of CH₂Cl₂. Add propionyl chloride (0.41 mL) to this suspension.[8]

-

Reactant Addition: Slowly add a solution of anisole (0.43 mL in 3 mL of CH₂Cl₂) drop-wise to the reaction mixture over ~5 minutes with continuous stirring.[8]

-

Reaction: Stir the mixture for an additional 10-15 minutes at room temperature after the addition is complete.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice water to quench the reaction and dissolve the Lewis acid catalyst.[20]

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with 10 mL of 5% aq. NaOH solution to remove any acidic impurities, followed by a water wash.[8]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (dichloromethane) by evaporation on a hot plate or using a rotary evaporator to yield the crude product.[8]

-

Characterization: Calculate the percent yield and characterize the product using IR and ¹H NMR spectroscopy to determine the product structure and the regioselectivity of the reaction.[8][20]

Conclusion

The electrophilic aromatic substitution reaction is a versatile and powerful tool for the synthesis of functionalized aromatic compounds. A thorough understanding of its two-step mechanism, the nature of the sigma complex intermediate, and the electronic effects of substituents is critical for predicting and controlling reaction outcomes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel aromatic molecules, enabling the rational design of synthetic routes to achieve desired products with high efficiency and selectivity.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. Video: Electrophilic Aromatic Substitution: Overview [jove.com]

- 3. Electrophilic Aromatic Substitution | OpenOChem Learn [learn.openochem.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 10. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]

- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 12. almaaqal.edu.iq [almaaqal.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. pw.live [pw.live]

- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 17. ochem.weebly.com [ochem.weebly.com]

- 18. scribd.com [scribd.com]

- 19. westfield.ma.edu [westfield.ma.edu]

- 20. m.youtube.com [m.youtube.com]

The Dawn of Aromatic Chemistry: An In-depth Technical Guide to the Initial Discovery and Historical Context of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries and historical context surrounding substituted benzaldehydes, a class of compounds that has played a pivotal role in the evolution of organic chemistry and continues to be a cornerstone in drug development and materials science. From the fragrant oil of bitter almonds to the key intermediates in the synthesis of dyes and pharmaceuticals, the story of substituted benzaldehydes is a journey through the development of synthetic methodology and the burgeoning understanding of chemical structure and reactivity in the 19th and early 20th centuries.

The Progenitor: Benzaldehyde's Entry into the Chemical World

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde. It was first extracted in 1803 by the French pharmacist Martrès from the oil of bitter almonds, the fruit of Prunus dulcis.[1] This natural source contains amygdalin, a glycoside that can be hydrolyzed to yield benzaldehyde, hydrogen cyanide, and glucose. However, it was the seminal work of Friedrich Wöhler and Justus von Liebig in 1832 that marked a turning point. They not only isolated benzaldehyde but, more importantly, were the first to synthesize it, laying a crucial stone in the foundation of synthetic organic chemistry.[1] Their collaboration on the "benzoyl radical" theory, stemming from their work with benzaldehyde and its derivatives, was a significant conceptual leap in understanding how groups of atoms can remain intact through a series of chemical transformations.[2][3]

Early Synthetic Explorations and the Rise of Substituted Benzaldehydes

The latter half of the 19th century witnessed a surge in the synthesis of new organic compounds, with substituted benzaldehydes emerging as key targets and intermediates. This era was characterized by the development of named reactions that are still fundamental to organic synthesis today.

Hydroxybenzaldehydes: The Reimer-Tiemann Reaction

The synthesis of hydroxy-substituted benzaldehydes, particularly salicylaldehyde (2-hydroxybenzaldehyde), was a significant achievement. In 1876, Karl Reimer and Ferdinand Tiemann developed a method to ortho-formylate phenols using chloroform in an alkaline solution.[4][5][6] This reaction, now known as the Reimer-Tiemann reaction, provided a direct route to these valuable compounds, which are precursors to coumarins and various chelating agents.[7]

The Gattermann and Gattermann-Koch Reactions: Formylating the Aromatic Ring

Ludwig Gattermann and Julius Arnold Koch further expanded the chemist's toolkit for synthesizing aromatic aldehydes. The Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[8][9] A variation, the Gattermann-Koch reaction , employs carbon monoxide and hydrogen chloride, offering a pathway to benzaldehyde and its alkyl-substituted derivatives from the corresponding aromatic hydrocarbons.[8][10][11][12]

Nitrobenzaldehydes: Intermediates for Dyes and Pharmaceuticals

The nitration of benzaldehyde, yielding primarily the meta-isomer (3-nitrobenzaldehyde), was an early and important reaction. These nitro-substituted benzaldehydes became crucial intermediates. For instance, 2-nitrobenzaldehyde was a key component in the Baeyer-Drewsen indigo synthesis, a landmark achievement in the industrial production of dyes.

Key Historical Reactions: Methodologies and Mechanisms

While the detailed experimental protocols from the 19th-century literature are often sparse by modern standards, the fundamental transformations they described are well-understood. Below are the core methodologies for some of the key historical syntheses.

The Perkin Reaction (1868)

Developed by William Henry Perkin, this reaction is used to synthesize α,β-unsaturated aromatic acids, with coumarin synthesis being a notable application.[7][13][14][15]

Experimental Protocol (Conceptual):

-

Reactants: An aromatic aldehyde (e.g., salicylaldehyde), an acid anhydride (e.g., acetic anhydride), and the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).

-

Procedure: The reactants are heated together. The alkali salt acts as a base catalyst.

-

Work-up: The reaction mixture is treated with water and then acidified to precipitate the unsaturated acid.

The Cannizzaro Reaction (1853)

Discovered by Stanislao Cannizzaro, this reaction involves the base-induced disproportionation of a non-enolizable aldehyde.[1][16]

Experimental Protocol (Conceptual):

-

Reactant: A non-enolizable aldehyde (e.g., benzaldehyde).

-

Reagent: A concentrated solution of a strong base (e.g., potassium hydroxide).

-

Procedure: The aldehyde is treated with the concentrated base.

-

Work-up: The resulting mixture contains the corresponding carboxylate salt and alcohol. The alcohol can be extracted with an organic solvent. The carboxylate salt can then be acidified to yield the carboxylic acid.

The Duff Reaction (1932)

A later but historically significant method for the formylation of phenols.[17][18][19][20][21]

Experimental Protocol (Conceptual):

-

Reactants: A phenol, hexamethylenetetramine (hexamine), and an acidic catalyst (e.g., glycerol-boric acid or trifluoroacetic acid).

-

Procedure: The reactants are heated together.

-

Work-up: The reaction mixture is hydrolyzed with acid to yield the hydroxybenzaldehyde.

The Sommelet Reaction (1913)

This reaction converts a benzyl halide to an aldehyde.[2][22][23]

Experimental Protocol (Conceptual):

-

Reactants: A benzyl halide and hexamine.

-

Procedure: The benzyl halide is reacted with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed with water.

-

Work-up: The resulting aldehyde is isolated from the reaction mixture.

Quantitative Data from Early Discoveries

The following table summarizes some of the physical properties of benzaldehyde and its early-discovered substituted derivatives as would have been determined by 19th and early 20th-century chemists.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Benzaldehyde | C₇H₆O | 106.12 | -26 | 178.1 | Colorless liquid |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | -7 | 196-197 | Colorless oily liquid |

| m-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 58 | 232 | Yellowish crystals |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | -1 | 248 | Colorless to yellowish liquid |

| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 285 | White to yellowish crystals |

| Piperonal | C₈H₆O₃ | 150.13 | 35.5-37 | 263 | Colorless crystalline solid |

Visualizing Historical Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and logical workflows from the historical context of substituted benzaldehyde discovery.

Conclusion: A Legacy of Discovery

The initial discovery and exploration of substituted benzaldehydes in the 19th and early 20th centuries were not merely exercises in synthesizing new molecules. They were pivotal in developing the foundational principles of organic chemistry, including reaction mechanisms, the concept of functional groups, and the art of chemical synthesis. The methodologies developed during this era, though refined over the past century, remain conceptually central to the work of modern chemists. For researchers, scientists, and drug development professionals today, understanding this historical context provides a deeper appreciation for the intellectual lineage of their work and the enduring significance of this versatile class of aromatic compounds.

References

- 1. scribd.com [scribd.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. organicreactions.org [organicreactions.org]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. organicreactions.org [organicreactions.org]

- 11. scribd.com [scribd.com]